molecular formula C19H20N4O5S2 B2559683 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 887208-98-2

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2559683
CAS No.: 887208-98-2
M. Wt: 448.51
InChI Key: RGNHGRYAOQVMQZ-UHFFFAOYSA-N
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Description

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via an acylation reaction using 3,4-dimethoxyphenylacetic acid.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then attached to the thiadiazole ring through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the furan ring with the thiadiazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicinal chemistry, this compound shows potential as a pharmacophore for the development of new drugs. Its structure suggests possible applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can interact with metal ions, while the furan and dimethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents.

    Furan Derivatives: Compounds like furfurylamine and furan-2-carboxylic acid share the furan ring but have different functional groups.

    Dimethoxyphenyl Derivatives: Compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid share the dimethoxyphenyl group but differ in their overall structure.

Uniqueness

The uniqueness of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide lies in its combination of these three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-26-14-6-5-12(8-15(14)27-2)9-16(24)21-18-22-23-19(30-18)29-11-17(25)20-10-13-4-3-7-28-13/h3-8H,9-11H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNHGRYAOQVMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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